2-[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol
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Overview
Description
2-[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol hydrochloride is a chemical compound that features a piperidine ring, a triazole ring, and an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol hydrochloride typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a between an alkyne and an azide.
Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions.
Introduction of the Ethanol Group: This step often involves the reduction of an ester or aldehyde precursor to form the ethanol group.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions and the development of continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.
Major Products
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the triazole ring can participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride: A similar compound used as a semi-flexible linker in PROTAC development.
2-(2-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride: Another similar compound with applications in targeted protein degradation.
Uniqueness
2-[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol hydrochloride is unique due to the presence of both a piperidine and a triazole ring, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in research and development.
Properties
Molecular Formula |
C9H16N4O |
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Molecular Weight |
196.25 g/mol |
IUPAC Name |
2-(1-piperidin-4-yltriazol-4-yl)ethanol |
InChI |
InChI=1S/C9H16N4O/c14-6-3-8-7-13(12-11-8)9-1-4-10-5-2-9/h7,9-10,14H,1-6H2 |
InChI Key |
FYJMJVSFBGLJDD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1N2C=C(N=N2)CCO |
Origin of Product |
United States |
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